Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate typically involves the bromination of 1H-benzimidazole-5-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ethanol as the solvent for esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale bromination and esterification processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom.
Oxidation Reactions: The benzimidazole ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the benzimidazole compound .
Scientific Research Applications
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-bromo-1,2-dimethyl-1H-benzodiazole-5-carboxylate
- Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
- 1H-Benzimidazole-5-carboxylic acid, 7-bromo-, ethyl ester
Uniqueness
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further chemical modifications .
Biological Activity
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. The presence of a bromine atom and an ethyl ester group in its structure enhances its reactivity and potential for various applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds in the benzodiazole family have demonstrated the following actions:
- Antimicrobial Activity : Compounds with a benzodiazole structure often exhibit significant antibacterial and antifungal properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Benzodiazoles have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound may act through mechanisms such as DNA intercalation or enzyme inhibition.
- Enzyme Inhibition : Like other derivatives, this compound may inhibit key enzymes involved in various biochemical pathways, including those related to inflammation and oxidative stress.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound and similar compounds. Below is a summary of key findings:
Case Studies
Several studies have investigated the biological effects of benzodiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study reported that a series of benzodiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective against resistant strains like MRSA, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : Research on related indole derivatives demonstrated their capacity to inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The study utilized molecular docking to predict binding affinities to target proteins involved in cancer progression .
- Neuroprotective Effects : Some benzodiazole derivatives have shown promise as acetylcholinesterase inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
ethyl 7-bromo-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7(11)9-8(4-6)12-5-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESNNUDCIVTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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